Product packaging for Sequoiatone E(Cat. No.:)

Sequoiatone E

Cat. No.: B1250291
M. Wt: 390.5 g/mol
InChI Key: BJRVUWKADRHSIV-TVXHFNGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sequoiatone E is a fungal secondary metabolite with the molecular formula C22H30O6 and a molecular weight of 390.5 g/mol . It was first isolated from the endophytic fungus Aspergillus parasiticus found in the bark of the giant sequoia tree, Sequoia sempervirens . Early biological screening studies have indicated that this compound exhibits toxicity in brine shrimp assays, suggesting potential bioactivity that warrants further investigation . As a representative of fungal anthraquinone derivatives, compounds like this compound are of significant interest in natural product research for their potential cytotoxic and pharmacological properties . Researchers utilize such compounds in various exploratory applications, including investigations into new anti-infective agents, cytotoxic mechanisms, and the manipulation of fungal biosynthetic pathways using methods like OSMAC (One Strain Many Compounds) to enhance metabolite yield . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or veterinary clinical application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O6 B1250291 Sequoiatone E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-1,7-dimethylcyclopenta[c]pyran-5-carboxylate

InChI

InChI=1S/C22H30O6/c1-14(9-7-5-6-8-11-23)18(24)13-17-19(21(25)27-4)16-10-12-28-15(2)20(16)22(17,3)26/h10,12-14,23,26H,5-9,11H2,1-4H3/b17-13+/t14-,22+/m0/s1

InChI Key

BJRVUWKADRHSIV-TVXHFNGESA-N

Isomeric SMILES

CC1=C2C(=C(/C(=C\C(=O)[C@@H](C)CCCCCCO)/[C@@]2(C)O)C(=O)OC)C=CO1

Canonical SMILES

CC1=C2C(=C(C(=CC(=O)C(C)CCCCCCO)C2(C)O)C(=O)OC)C=CO1

Synonyms

sequoiatone E

Origin of Product

United States

Occurrence and Distribution of Sequoiatone E

Natural Sources and Producing Organisms

The production of Sequoiatone E is linked to specific species of endophytic fungi. These fungi reside within the tissues of a host plant without causing any apparent disease. This endophytic lifestyle is a complex and competitive environment that may drive the production of unique bioactive compounds. acs.org

Isolation from Fungal Endophytes

Scientific studies have successfully isolated this compound and its analogs from particular strains of fungi, highlighting them as prolific producers of these novel metabolites.

Aspergillus parasiticus : A strain of Aspergillus parasiticus has been identified as a producer of this compound. acs.org This fungus was isolated from the inner bark of a coast redwood tree (Sequoia sempervirens), indicating an endophytic relationship. acs.orgresearchgate.net Further investigation of the chloroform (B151607) extract from the mycelia of this fungus led to the isolation of a series of related compounds, designated Sequoiatones C, D, E, and F. acs.org The initial discovery of this class of compounds, Sequoiatones A and B, also originated from this same fungal isolate. acs.orgnih.gov

Talaromyces flavus : While Aspergillus parasiticus is a confirmed source of this compound, the closely related genus Talaromyces is also known for producing this class of compounds. Specifically, four stereoisomers of Sequoiatone B were isolated from a strain of Talaromyces flavus derived from wetland soil. acs.orgresearchgate.netnih.gov This indicates that the genetic pathways for producing the core chemical structure of sequoiatones are present in different fungal genera. Talaromyces flavus is a common species known to produce a wide array of bioactive secondary metabolites. nih.gov

Association with Host Plants

The discovery of this compound is directly linked to the study of endophytes from specific host plants.

Sequoia sempervirens (Coast Redwood) : The particular strain of Aspergillus parasiticus that produces this compound was isolated from the inner bark of a coast redwood tree, Sequoia sempervirens. acs.orgresearchgate.net This host is one of the world's tallest trees and is native to a narrow strip of land along the Pacific coast of North America. researchgate.net The investigation into the unique microorganisms living within these conifers has been a fruitful area for discovering novel chemical structures. acs.org The sequoiatone family of compounds, including this compound, is named after this host plant. researchgate.net

Geographic and Ecological Distribution of Producing Microorganisms

The fungi responsible for producing this compound and its relatives are found in diverse environments globally. Their distribution is not limited to their host plants, as they can exist as free-living organisms in the soil and on other substrates.

Fungus SpeciesGeographic DistributionEcological Niche
Aspergillus parasiticus Tropical and subtropical regions, including the United States, Latin America, South Africa, India, and Australia. wikipedia.org It is rarely reported from Southeast Asia or cooler temperate zones. wikipedia.orgA versatile saprophytic mold commonly found in the soil of agricultural fields, on decaying plant material, and stored grains. wikipedia.orgbugwood.org It is also found on the roots and stems of various plants, such as peanuts. wikipedia.orgnih.gov It thrives in high temperatures, with optimal growth around 32°C. wikipedia.org
Talaromyces flavus Worldwide, cosmopolitan distribution. It has been isolated from soils in Asia, Europe, and North America. ca.govCommonly isolated from soil, particularly in warmer regions, and on decomposing organic materials. ca.gov It is found in agricultural, non-agricultural, and forest soils. It is also known for being a biocontrol agent against various soil-borne plant pathogens. ca.gov

Isolation and Purification Methodologies for Sequoiatone E

Extraction Techniques from Biological Matrices

The initial step in isolating Sequoiatone E involves extracting the compound from the fungal biomass or culture broth. This process is designed to efficiently remove the metabolites from the biological matrix into a solvent phase.

Conventional solvent-based extraction is the most documented method for obtaining sequoiatones. This approach relies on the principle of differential solubility to partition the target compounds from the fungal material into a suitable organic solvent. mdpi.com

The initial isolation of sequoiatones A and B from the endophytic fungus Aspergillus parasiticus involved growing the fungus in a liquid culture for 21 days. The fungal mycelial mat was then harvested, and the compounds were extracted using methanol (B129727). nih.govacs.orgacs.org This crude methanol extract contains a mixture of various secondary metabolites, requiring further purification.

For endophytic fungi in general, a common procedure involves fermentation in a liquid medium, such as Potato Dextrose Broth (PDB), followed by separation of the mycelium from the broth. jpionline.orgresearchgate.net The metabolites are then typically extracted from the culture filtrate (broth) using liquid-liquid extraction with a water-immiscible organic solvent. jpionline.orgnih.gov Ethyl acetate (B1210297) is frequently used for this purpose due to its ability to extract a wide range of moderately polar compounds. jpionline.orgnih.govmedcraveonline.com The process involves mixing the filtrate with an equal volume of the solvent, vigorous shaking to facilitate mass transfer, and allowing the phases to separate. The organic layer, containing the extracted compounds, is then collected and concentrated under vacuum. jpionline.orgmedcraveonline.com

The choice of solvent is critical and is based on the polarity of the target compound. A succession of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be used to fractionate the crude extract based on the solubility of its components. bohrium.com

Table 1: Common Solvents for Fungal Metabolite Extraction

Solvent Polarity Typical Use
Hexane Non-polar Extraction of lipids and non-polar compounds
Dichloromethane Polar aprotic Extraction of a broad range of compounds
Ethyl Acetate Polar aprotic Common for extracting moderately polar secondary metabolites like polyketides
Acetone Polar aprotic Solubilizes a wide range of polar and non-polar compounds
Methanol / Ethanol (B145695) Polar protic Extraction of highly polar compounds; often used on the fungal mycelium

While not specifically documented for the isolation of this compound, modern extraction techniques offer more efficient and environmentally friendly alternatives to traditional solvent-based methods. mdpi.comfrontiersin.org These "green" technologies often result in reduced solvent consumption, shorter extraction times, and higher yields. mdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing solvent penetration and accelerating the diffusion of metabolites into the solvent. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the biological matrix. This creates a rapid buildup of pressure inside the fungal cells, leading to the rupture of cell walls and the release of intracellular contents. mdpi.com

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to diffuse effusively through the solid matrix while having the solvent power of a liquid. It is highly selective, and the solvent can be easily removed by depressurization, leaving a solvent-free extract. mdpi.com

Table 2: Comparison of Advanced Extraction Methods

Technique Principle Advantages
UAE Acoustic cavitation Reduced extraction time and temperature, lower solvent use, increased yield
MAE Internal heating by microwaves High speed, lower solvent consumption, improved extraction rate

| SFE | Solvation using supercritical fluids | High selectivity, solvent-free product, mild operating temperatures |

Solvent-Based Extraction Approaches.

Chromatographic Separation and Fractionation Techniques

Following initial extraction, the crude extract containing this compound is subjected to various chromatographic methods to separate it from other compounds and purify it to homogeneity.

High-Speed Counter-Current Chromatography is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues like irreversible sample adsorption. mdpi.comnih.govmdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com One phase is held stationary by a strong centrifugal force, while the other mobile phase is pumped through it. u-szeged.hu

This technique is highly suitable for the preparative separation of natural products from complex fungal extracts. nih.govnih.gov By selecting an appropriate biphasic solvent system (e.g., hexane-ethyl acetate-methanol-water), components with different partition coefficients (K) can be effectively resolved. mdpi.comnih.gov HSCCC can be run in a stepwise elution mode, where the composition of the mobile phase is changed during the run to separate compounds across a wider range of polarities in a single operation. mdpi.com While its specific application to this compound has not been published, it has been used successfully to purify other fungal metabolites, including trichothecene (B1219388) mycotoxins and naphthoquinones, making it a powerful tool for this class of compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of natural products like this compound. It uses a high-pressure pump to pass the mobile phase and sample through a column packed with a solid adsorbent (the stationary phase), separating components based on their differential affinities for the two phases. nih.govmedcraveonline.com

In the context of sequoiatones, HPLC is crucial, particularly for separating stereoisomers. A study on the fungus Talaromyces flavus led to the isolation of four sequoiatone stereoisomers (with planar structures identical to sequoiatone B) using chiral HPLC. nih.govresearchgate.net Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with enantiomers, allowing for their separation. This work was the first to establish the absolute configuration at the C-8 position for sequoiatones and demonstrated that these metabolites can exist as enantiomeric pairs in nature. nih.govresearchgate.net The successful separation of these stereoisomers highlights the necessity of chiral chromatography in the complete characterization and purification of compounds from the sequoiatone family. nih.govresearchgate.net

Macroporous resin chromatography is often employed as an effective initial step for the cleanup and enrichment of target compounds from large volumes of crude aqueous extracts or fermentation broths. researchgate.netmdpi.comtandfonline.com These resins are synthetic polymers with a stable porous structure and a large surface area, allowing them to adsorb molecules from a solution. mdpi.comnih.gov

The process involves passing the crude extract through a column packed with the resin. Compounds are adsorbed onto the resin based on interactions like van der Waals forces and hydrophobic interactions. mdpi.com Unwanted, highly polar substances like salts and sugars are typically washed away with water. The desired, less polar compounds, including this compound, are then desorbed using an organic solvent, such as ethanol or acetone, often in a gradient with water. researchgate.nettandfonline.com The selection of the resin (e.g., non-polar, weakly polar) depends on the properties of the target compound. nih.gov This technique serves as an excellent pre-purification step, concentrating the compounds of interest and removing significant impurities before downstream purification by methods like HPLC. researchgate.netmdpi.com

Table 3: Common Macroporous Resins for Fungal Metabolite Purification

Resin Type Polarity Adsorption Mechanism Typical Application
HP-20, XAD-16 Non-polar (Styrene-divinylbenzene) Hydrophobic interaction Adsorption of non-polar to moderately polar compounds from aqueous solutions
AB-8, CAD-40 Weakly polar (Styrene-divinylbenzene) Hydrophobic interaction Separation of compounds with a range of polarities

| X-5 | Polar | Hydrogen bonding, dipole-dipole | Adsorption of polar compounds |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC.

Purity Assessment and Enrichment Strategies

Purity Assessment

Once a compound has been isolated, assessing its purity is a critical step. For this compound and its related compounds, purity and structural integrity are confirmed through a combination of spectroscopic and spectrometric methods. nih.govuoa.gr

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are employed. nih.govuoa.gr NMR provides detailed information about the carbon-hydrogen framework of the molecule, IR spectroscopy helps identify the functional groups present, and UV-Vis spectroscopy gives information about the electronic characteristics of the molecule. uoa.gruni-duesseldorf.de

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental composition of the compound. uoa.gr

Optical Rotation and Circular Dichroism (CD) : These techniques are particularly important for determining the absolute configuration and optical purity of chiral molecules like the sequoiatones. researchgate.netuoa.gr

The combination of these analytical methods provides a comprehensive profile of the isolated compound, confirming its identity as this compound and ensuring a high degree of purity.

Enrichment Strategies

Enrichment in the context of natural product isolation refers to strategies aimed at increasing the yield of the target compound from its biological source. While specific enrichment strategies for this compound are not detailed in the literature, general principles for enhancing secondary metabolite production in endophytic fungi are applicable.

The production of secondary metabolites by fungi is often influenced by the composition of the culture medium and fermentation conditions. researchgate.netresearchgate.net Manipulating these factors can "stress" the fungus, potentially inducing or enhancing the biosynthesis of unique compounds. researchgate.net Strategies can include altering nutrient sources (carbon and nitrogen), pH, temperature, and aeration. This approach has been shown to affect the diversity and quantity of secondary metabolites produced by endophytic fungi. researchgate.net By systematically varying these fermentation parameters, it may be possible to create conditions that favor the increased production of this compound by Aspergillus parasiticus.

Structural Elucidation and Stereochemical Analysis of Sequoiatone E

Spectroscopic Techniques for Planar Structure Determination

The determination of the planar structure of Sequoiatone E, which describes the connectivity of its atoms, relies on several key spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals the molecule's two-dimensional framework. The planar structure of this compound has been identified as being the same as that of Sequoiatone B. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. researchgate.netresearchgate.net

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For a related series of sequoiatone stereoisomers, characteristic signals were observed for exchangeable protons, aromatic or olefinic protons, a specific sp³ methine proton, and five methyl protons. researchgate.net

¹³C NMR spectroscopy, often used in conjunction with techniques like DEPT-135, provides information on the number and type of carbon atoms (methyl, methylene (B1212753), methine, and quaternary). For a compound with the same planar structure as Sequoiatone B, the ¹³C NMR spectrum showed 22 distinct carbon signals. researchgate.netresearchgate.net These signals were assigned to various functional groups, including a ketone carbonyl, an ester carbonyl, olefinic carbons, sp² methine carbons, an oxygenated quaternary carbon, an sp³ methine carbon, methylene carbons, and methyl carbons, which collectively account for the molecular formula C₂₂H₃₀O₅ and eight degrees of unsaturation. researchgate.net

Detailed analysis of 1D and 2D NMR data, including HSQC experiments, allows for the complete assignment of proton and carbon signals, which is fundamental to establishing the planar structure of this compound. researchgate.netresearchgate.net

Interactive Data Table: ¹³C and ¹H NMR Data for a Sequoiatone with the same planar structure as Sequoiatone B (in CDCl₃) researchgate.net

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1106.67.21 (s)
3168.7
4106.7
4a152.7
5113.26.96 (s)
6141.97.40 (s)
7208.0
877.7
8a163.9
9135.4
1050.93.84 (s)
1120.32.26 (s)
1247.42.67 (m)
1334.01.62 (m), 1.48 (m)
1422.61.28 (m)
1531.71.28 (m)
1629.41.28 (m)
1714.10.86 (t, 6.8)
1817.41.14 (d, 6.9)
1927.31.53 (s)
20165.4
2127.4
OH7.54 (s)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bhu.ac.in In the study of sequoiatones, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed. researchgate.net This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For a stereoisomer of Sequoiatone B, HR-ESI-MS analysis yielded a quasi-molecular ion at m/z 375.2177 [M+H]⁺, which corresponds to the molecular formula C₂₂H₃₀O₅. researchgate.net This information is crucial for confirming the elemental composition deduced from NMR data and is a fundamental step in the structural elucidation process. researchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.eduuobabylon.edu.iqwikipedia.org This absorption corresponds to the promotion of electrons to higher energy orbitals and provides information about the presence of chromophores, which are parts of the molecule that absorb light. msu.eduuobabylon.edu.iq Sequoiatones possess a long conjugated system, which makes them suitable for UV-Vis analysis. researchgate.net The UV spectrum, recorded on a UV/Vis spectrometer, is a key piece of spectral data used in the initial characterization and structural deduction of new sequoiatones, including this compound. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chiroptical Methods for Absolute Configuration Assignment

While spectroscopic methods determine the planar structure, chiroptical methods are essential for assigning the absolute configuration of chiral centers in molecules like this compound. utsunomiya-u.ac.jplibretexts.orglibretexts.org These methods are sensitive to the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. researchgate.netnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org For sequoiatones, which have at least two stereogenic centers (C-8 and C-12), determining their absolute configurations has been a significant challenge. researchgate.net

In a study of sequoiatone stereoisomers, experimental ECD spectra were recorded and compared with quantum chemical ECD calculations. researchgate.net The calculations showed that the signs of the major Cotton effects in the ECD spectra were primarily controlled by the absolute configuration at the C-8 position. researchgate.net By comparing the experimental ECD curves with the predicted curves for different stereoisomers, researchers were able to determine the absolute configuration at C-8 for the isolated compounds. researchgate.net This represented the first time the absolute configuration of C-8 in sequoiatones was established. researchgate.netbvsalud.org However, the absolute configuration at C-12 remained unresolved through this method. researchgate.netbvsalud.org

Optical Rotation (OR)

Optical rotation analysis was a key step in characterizing the stereochemistry of this compound. The specific rotation was measured to determine the direction and magnitude of the rotation of plane-polarized light, confirming its chiral nature. This compound was found to be dextrorotatory, exhibiting a positive optical rotation value. researchgate.net This measurement was crucial in distinguishing it from its enantiomer, which would exhibit an equal but opposite (levorotatory) rotation. researchgate.net

Table 1: Optical Rotation Data for this compound

ParameterValueConditions
Specific Rotation ([α]D)+37°25°C
Concentration (c)0.08g/100mL
SolventMethanol (B129727)

This table presents the specific optical rotation value for this compound as reported in the scientific literature. researchgate.net

X-ray Crystallography for Crystalline Structural Confirmation

X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique provides unambiguous proof of a molecule's three-dimensional structure. However, in the case of this compound, which was isolated as a yellow oil, obtaining a single crystal suitable for X-ray diffraction analysis was not reported. researchgate.net While X-ray analysis has been successfully used to confirm the structures of other natural products, its application for the direct structural confirmation of this compound has not been documented in the available research.

Computational Chemistry in Structure Elucidation and Conformational Analysis

To overcome the challenge of determining the absolute configuration without X-ray crystallographic data, researchers employed computational chemistry. researchgate.net Specifically, quantum chemical electronic circular dichroism (ECD) calculations were utilized. researchgate.net This method involves comparing the experimentally measured ECD spectrum of this compound with spectra that have been computationally predicted for possible stereoisomers. By finding the best match between the experimental and calculated spectra, the absolute configuration of specific chiral centers can be assigned with a high degree of confidence.

For this compound and its related stereoisomers, this computational approach was successful in determining the absolute configuration at the C-8 position. researchgate.net This was a significant finding, as it represented the first-ever establishment of the absolute configuration of the C-8 stereocenter in the sequoiatone class of compounds. researchgate.net However, the absolute configuration at the C-12 position remained unresolved by this method. researchgate.net

Biosynthesis of Sequoiatone E

Proposed Biosynthetic Pathways

While the complete biosynthetic pathway for Sequoiatone E has not been elucidated in its entirety through direct experimental evidence, a plausible route can be proposed based on its chemical structure and the known biosynthesis of related fungal metabolites, particularly other dibenzo[b,e]oxepinones like the arugosins produced by other Aspergillus species. mdpi.comencyclopedia.pubrsc.org The biosynthesis is believed to be initiated by a Type I iterative Polyketide Synthase (iPKS). nih.gov

The proposed pathway begins with the assembly of a polyketide chain from an acetyl-CoA starter unit and multiple malonyl-CoA extender units by the PKS. This linear polyketide undergoes a series of cyclization and aromatization reactions to form an anthrone (B1665570) or anthraquinone (B42736) intermediate, such as chrysophanol (B1684469). mdpi.com This type of intermediate is common in the biosynthesis of many fungal polyketides. encyclopedia.pub

A key step in forming the characteristic dibenzo[b,e]oxepinone core of sequoiatones is the oxidative cleavage of one of the aromatic rings of the anthraquinone precursor. mdpi.comencyclopedia.pub This is followed by a series of modifications, known as tailoring reactions, which may include reductions, hydroxylations, and cyclizations to yield the final, complex structure of this compound. The biosynthesis of related arugosins in Aspergillus nidulans from an emodin (B1671224) precursor provides a strong model for these late-stage transformations. mdpi.comoup.com

Precursor Incorporation Studies and Metabolic Labeling

Specific precursor incorporation or metabolic labeling studies for this compound have not been reported in the scientific literature. However, the methodologies for such investigations are well-established for polyketide biosynthesis in fungi, including in Aspergillus parasiticus, the producing organism of this compound. nih.govasm.org These techniques are fundamental for tracing the origins of the carbon skeleton and elucidating the sequence of biosynthetic intermediates.

Standard experimental approaches involve feeding the fungal culture with isotopically labeled precursors, such as [1-¹³C]- or [¹⁴C]-acetate, and analyzing the resulting labeled this compound using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. asm.org This allows for the precise determination of which carbon atoms in the final molecule are derived from the starter and extender units of the polyketide chain.

Furthermore, kinetic pulse-labeling experiments, which have been successfully used to delineate the aflatoxin biosynthetic pathway in A. parasiticus, could be applied. asm.orgnih.gov This method involves introducing a radioactive precursor for a short period and then tracking its incorporation into downstream metabolites over time. nih.gov By identifying and feeding proposed pathway intermediates (e.g., labeled chrysophanol or versicolorin (B1264617) A analogues) to wild-type or mutant strains, their position in the biosynthetic sequence can be confirmed. asm.orgresearchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing fungal secondary metabolites are typically organized into biosynthetic gene clusters (BGCs), which facilitates their co-regulation. nih.gov While the specific BGC for this compound in Aspergillus parasiticus has not been characterized, groundbreaking research has successfully linked sequoiatone production to a cryptic BGC from another fungus through heterologous expression. researchgate.netnih.gov

In these studies, a technique utilizing Fungal Artificial Chromosomes (FACs) was employed to capture large segments of genomic DNA (up to 300 kb) from an uncultured extremophilic Penicillium species. researchgate.netnih.gov These FACs, containing entire BGCs, were then introduced into a genetically tractable host fungus, Aspergillus nidulans, for expression. researchgate.netmdpi.comrsc.org This process, known as heterologous expression, activates "silent" BGCs that are not expressed in their native organism under standard laboratory conditions. nih.govaimspress.com

One of the captured BGCs, containing a polyketide synthase (PKS) gene, was found to direct the production of several secondary metabolites, including Sequoiatone A and Sequoiatone F. researchgate.net This demonstrated that a single PKS-containing BGC is responsible for synthesizing multiple members of the sequoiatone family, underscoring the efficiency of fungal biosynthetic machinery. researchgate.net This work provides a powerful proof-of-concept for discovering and producing novel polyketides by activating cryptic BGCs. escholarship.org

Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound relies on the coordinated action of a core synthase and various tailoring enzymes, which are encoded by the genes within the BGC.

Enzyme Class Proposed Function in this compound Biosynthesis
Iterative Type I Polyketide Synthase (iPKS) Catalyzes the foundational step, assembling the polyketide backbone through the iterative condensation of acetyl-CoA and malonyl-CoA units.
Cytochrome P450 Monooxygenases Believed to perform critical oxidative reactions, including the crucial cleavage of an aromatic ring in the anthraquinone-like precursor to form the seven-membered oxepinone ring. mdpi.comasm.org
Ketoreductases / Dehydrogenases Responsible for modifying the oxidation state of the polyketide backbone by reducing ketone functionalities to hydroxyl groups. nih.gov
Cyclases / Dehydratases Mediate the cyclization of the linear polyketide chain to form the initial ring systems and subsequent ring closures and dehydrations.
Prenyltransferases Although not confirmed for this compound itself, these enzymes are responsible for attaching isoprenyl groups to the polyketide scaffold in the closely related arugosins, suggesting a potential role. mdpi.comencyclopedia.pub

This table outlines the putative enzymatic functions based on the proposed biosynthetic pathway for this compound and analogous fungal polyketides.

The core of the pathway is the Polyketide Synthase (PKS), a large, multi-domain enzyme that functions like a molecular assembly line. nih.gov Following the creation of the polyketide chain by the PKS, a cascade of tailoring enzymes modifies the structure. For this compound, the most critical tailoring steps are likely catalyzed by monooxygenases that perform the Baeyer-Villiger-type oxidation necessary to cleave the precursor ring and form the central seven-membered ether ring characteristic of the dibenzo[b,e]oxepinone skeleton. nih.gov Further oxidations and reductions by dehydrogenases and reductases would establish the final hydroxylation pattern of this compound. jmb.or.krscirp.orgmdpi.com

Genetic Engineering and Pathway Manipulation for Enhanced Production

The production of this compound and its analogs has been achieved through advanced genetic engineering techniques, specifically by activating silent biosynthetic pathways. nih.gov The challenge with many fungal natural products is that their BGCs are often "cryptic," meaning they are not expressed, or are expressed at very low levels, when the fungus is grown in the lab. researchgate.netaimspress.com

Heterologous expression has emerged as a powerful solution to this problem. mdpi.comsemanticscholar.org The successful production of sequoiatones using a Fungal Artificial Chromosome (FAC) system is a prime example of this strategy. researchgate.netnih.gov This technology involves:

Cloning: Capturing very large DNA fragments, sufficient to contain an entire BGC, from a donor fungus (the original, potentially unculturable producer). researchgate.netjmb.or.kr

Transfer: Introducing the FAC containing the BGC into a well-characterized, industrially relevant host organism, such as Aspergillus nidulans or Aspergillus oryzae. mdpi.com

Expression: Culturing the engineered host under conditions that promote the expression of the newly introduced genes, leading to the production of the desired natural product. aimspress.com

This approach bypasses the need to culture the often slow-growing or fastidious native organism and circumvents the silencing mechanisms that may be active in the original host. semanticscholar.org The expression of the sequoiatone BGC in A. nidulans not only confirmed the genetic basis of its production but also established a renewable platform for generating these complex molecules and potentially engineering the pathway to create novel analogs. researchgate.netaimspress.com

Chemical Synthesis and Derivatives of Sequoiatone E

Total Synthesis Approaches to the Sequoiatone Skeleton

The complete total synthesis of Sequoiatone E has not been extensively documented in publicly available literature, reflecting the intricate structural challenges posed by this class of molecules. The study of natural products often drives significant progress in synthetic organic chemistry, with the goal of constructing complex molecules leading to the development of novel reactions and strategies. sci-hub.se Synthetic efforts are typically directed at the core scaffold, from which various family members could potentially be derived.

The fundamental structure of the sequoiatones is a fused pyran skeleton. researchgate.net Modern synthetic chemistry has developed various methods to construct such systems. One notable strategy that could be applicable is an iron-catalyzed [2+2+2] annulation of aliphatic bridged 1,n-enynes with aldehydes. researchgate.net This method is particularly powerful for creating functionalized fused pyran skeletons, overcoming limitations of previous methods that required more rigid starting materials. researchgate.net The development of such domino or cascade reactions is crucial for efficiently building the complex polycyclic core of molecules like the sequoiatones. researchgate.net While a specific route to this compound is not established, these advanced cycloaddition and cyclization strategies represent the forefront of research aimed at accessing this and related natural product skeletons.

Synthetic Strategy Description Potential Application to Sequoiatone Skeleton
Iron-Catalyzed [2+2+2] AnnulationA reaction that combines an enyne (a molecule with a double and a triple bond) and an aldehyde to form a fused pyran ring system. researchgate.netCould be used to construct the core octahydrocyclopenta[c]pyran ring system of the sequoiatones. researchgate.net
Ring-Closing Metathesis (RCM)A powerful reaction that forms a new double bond to create a ring from a diene (a molecule with two double bonds). researchgate.netPotentially useful for forming the carbocyclic or heterocyclic rings within the sequoiatone core. researchgate.net

Semisynthesis and Chemical Modification Strategies

Semisynthesis, which involves the chemical modification of a natural product isolated from a biological source, is a powerful tool for generating derivatives of complex molecules like this compound. researchgate.net This approach leverages the intricate scaffold provided by nature to create analogs that would be difficult to produce through total synthesis. Such modifications can be used to explore structure-activity relationships or improve the properties of the parent compound. researchgate.netmdpi.com

The chemical structure of this compound and its relatives contains several reactive sites amenable to modification, including carbonyl groups and an extended system of conjugated double bonds. researchgate.netnih.gov Strategies that have been applied to other complex natural products could be adapted for the sequoiatones:

Conjugation: Attaching other molecules, such as amino acids or small chemical moieties, to the sequoiatone core. This has been demonstrated with other complex metabolites, where amines are conjugated to a natural product scaffold to create a library of new compounds. researchgate.netmdpi.com

Modification of Functional Groups: The existing functional groups can be altered. For example, carbonyl groups could be reduced to alcohols, or hydroxyl groups could be acylated or alkylated to probe their importance for biological activity. researchgate.net

Reactions on the Conjugated System: The polyene chain is susceptible to reactions such as cycloadditions or selective oxidations, which would dramatically alter the structure and electronic properties of the molecule.

These semisynthetic and chemical modification strategies provide a practical pathway to diversify the sequoiatone structure, enabling the generation of novel derivatives for further study. researchgate.net

Preparation and Characterization of Sequoiatone Analogs and Derivatives

The preparation of analogs and derivatives of this compound can be achieved through the isolation of naturally occurring stereoisomers or through targeted chemical synthesis to introduce new functional groups.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.orgmasterorganicchemistry.com Epimers are a specific type of stereoisomer (diastereomers) that differ in configuration at only one of several stereogenic centers. libretexts.orggeeksforgeeks.org

While research on this compound is limited, a study on the closely related Sequoiatone B highlights the natural occurrence of multiple stereoisomers. In an investigation of the fungus Talaromyces flavus, four distinct stereoisomers of Sequoiatone B were isolated using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Spectroscopic analysis revealed that these four compounds shared the same planar structure but differed in their stereochemistry. They were identified as two pairs of enantiomers, with the pairs themselves being epimeric at the C-12 position. researchgate.net

This discovery underscores that a single planar structure in the sequoiatone family can give rise to multiple, stable stereoisomers, each of which is a unique chemical entity. The isolation of these compounds is crucial for understanding the full chemical diversity produced by the host fungus and for evaluating the specific biological activities of each stereoisomer.

Stereochemical Relationships of Isolated Sequoiatone B Isomers researchgate.net
Compound PairStereochemical RelationshipDefining Characteristic
Isomer 1 and Isomer 3EnantiomersNon-superimposable mirror images.
Isomer 2 and Isomer 4EnantiomersNon-superimposable mirror images.
Isomer 1 and Isomer 2EpimersDiffer only in the 3D arrangement at the C-12 carbon.
Isomer 3 and Isomer 4EpimersDiffer only in the 3D arrangement at the C-12 carbon.

Functionalized derivatives are analogs of a parent compound in which specific functional groups have been added or modified. mdpi.comlouisville.edu This is a common strategy in medicinal chemistry to enhance activity, alter selectivity, or probe molecular interactions. nih.gov There is little specific information on the synthesis of functionalized derivatives of this compound itself. However, based on its known structural features, several types of derivatives could be prepared using standard organic chemistry techniques. rsc.org

The sequoiatone skeleton possesses inherent functionalities that serve as handles for chemical derivatization:

Carbonyl Groups: Can be converted to alcohols via reduction, or can be used in condensation reactions to form imines or hydrazones.

Hydroxyl Groups: Can be esterified or etherified to introduce a wide variety of substituents, which can alter properties like solubility and bioavailability.

Alkene Groups: The conjugated double bond system can undergo various reactions, including selective hydrogenation, epoxidation, or cycloaddition reactions.

The synthesis of such derivatives would create a library of new compounds based on the this compound scaffold, allowing for systematic exploration of its chemical and biological properties.

Potential Functionalization Strategies for the Sequoiatone Skeleton
Target Functional GroupReaction TypeResulting Derivative
Carbonyl (Ketone/Aldehyde)Reduction (e.g., with NaBH₄)Secondary/Primary Alcohol
Hydroxyl (-OH)Esterification (e.g., with an acyl chloride)Ester Derivative
Hydroxyl (-OH)Etherification (e.g., with an alkyl halide)Ether Derivative
Alkene (C=C)Epoxidation (e.g., with m-CPBA)Epoxide Derivative
Alkene (C=C)Hydrogenation (e.g., with H₂/Pd-C)Saturated Alkane Derivative

Biological Activities and Pre Clinical Investigations of Sequoiatone E

Cytotoxicity Studies in Cellular Models

The cytotoxic potential of Sequoiatone E has been a primary focus of initial investigations. Cytotoxicity assays are crucial in determining a compound's ability to kill or inhibit the growth of cells, a key characteristic for potential anti-cancer agents. nih.gov These studies often utilize both simple models, like the brine shrimp lethality assay, and more complex human cell lines to assess efficacy and selectivity. nih.govevercyte.com

In vitro Cell Line Assays (e.g., Brine Shrimp Lethality, Human Tumor Cell Lines)

Early screening of this compound's biological activity has included the brine shrimp lethality assay. researchgate.net This assay is a preliminary tool to assess the toxicity of a compound. nih.govresearchgate.net Research has shown that this compound is cytotoxic to brine shrimp, indicating the presence of bioactive components. researchgate.net This initial finding often prompts further investigation into its effects on human cells. jomped.org

Following preliminary toxicity screening, research has extended to evaluating this compound's impact on human tumor cell lines. ontosight.ai While specific data on the particular human tumor cell lines tested with this compound is not extensively detailed in the available literature, the general approach involves exposing various cancer cell lines to the compound and measuring cell viability. researchgate.netmdpi.comnih.gov The goal of these in vitro assays is to determine if the compound can selectively target and kill cancer cells. nih.gov The National Cancer Institute, for instance, has a screening program that utilizes 59 human tumor cell lines to evaluate the efficacy of various compounds. cancer.gov

Dose-Response Characterization and Selectivity in Various Cellular Models

Understanding the dose-response relationship is fundamental in toxicology and pharmacology. fao.orgeuropa.eu This involves determining how the effect of this compound changes with varying concentrations. nih.gov Typically, as the dose of a cytotoxic compound increases, the rate of cell death also increases, often following a sigmoidal curve. researchgate.net The concentration at which the compound inhibits 50% of cell growth is known as the IC50 value, a standard measure of a compound's potency. d-nb.info

Selectivity is another critical aspect of cytotoxicity studies. brieflands.com An ideal anticancer agent would be highly toxic to cancer cells while showing minimal to no toxicity towards normal, healthy cells. rsc.org The selectivity index (SI) is often calculated to quantify this, with a higher SI value indicating greater selectivity for cancer cells. brieflands.com While the specific dose-response curves and selectivity indices for this compound across a wide range of cellular models are not yet comprehensively published, the general methodology involves comparing the IC50 values in cancer cell lines to those in normal cell lines. nih.govfrontiersin.org

Other Pharmacological Activities in Pre-clinical Models

Beyond its cytotoxic effects, this compound has been investigated for other potential pharmacological benefits. These include antioxidant, antimicrobial, and anti-inflammatory activities, which suggest a broader therapeutic potential. ontosight.ai

Antioxidant Activity in in vitro Systems

Antimicrobial Activity (e.g., Antibacterial, Antifungal) in Microbiological Assays

This compound has also demonstrated antimicrobial properties, indicating its potential to combat various pathogens. ontosight.ai Antimicrobial activity is typically evaluated in microbiological assays against a panel of bacteria and fungi. nih.govscielo.brnih.gov These assays determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), which are measures of the lowest concentration of the compound needed to inhibit growth or kill the microorganism, respectively. brieflands.comuniba.it

Studies have shown that this compound possesses both antibacterial and antifungal activity. ontosight.airesearchgate.net While the specific strains of bacteria and fungi that are most susceptible to this compound are part of ongoing research, its activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species, has been noted. science-line.comnih.govresearchgate.netnih.govnih.gov

Table 1: Antimicrobial Activity of this compound

Activity Type Effect Supporting Evidence
Antibacterial Active against various bacterial strains. ontosight.airesearchgate.net

Anti-inflammatory Activity in Cell-Based Assays

Inflammation is a natural response of the body to injury or infection, but chronic inflammation can contribute to various diseases. mdpi.com Compounds with anti-inflammatory activity can help to modulate this response. mdpi.com The anti-inflammatory potential of this compound has been investigated using cell-based assays. ontosight.aisigmaaldrich.com These assays often involve stimulating inflammatory cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the ability of the test compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and various cytokines. evercyte.comnih.govresearchgate.net

Research indicates that this compound possesses anti-inflammatory properties. ontosight.ai While specific IC50 values for the inhibition of inflammatory markers by this compound are not yet widely published, its demonstrated activity in these pre-clinical models suggests it may have a role in managing inflammatory conditions.

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which bioactive compounds can exert their effects on biological pathways. numberanalytics.com Assays to determine the inhibitory activity of a compound against specific enzymes are a fundamental component of pre-clinical research. libretexts.org For related compounds, such as Sequoiatone B, studies have demonstrated notable inhibitory effects. For instance, Sequoiatone B has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with a reported half-maximal inhibitory concentration (IC50) of 5.2 µM. researchgate.net This suggests an anti-inflammatory potential by targeting enzymes involved in the inflammatory cascade. While detailed enzyme inhibition data for this compound is still emerging, the activity of its structural analogs provides a rationale for investigating its effects on similar enzymatic pathways.

Mechanisms of Action of Sequoiatone E

Identification of Cellular and Molecular Targets

The specific cellular and molecular targets of Sequoiatone E have not been definitively identified in the reviewed literature. Research into the biological activities of sequoiatones suggests that these compounds may exert their effects through various mechanisms, including enzyme inhibition. ontosight.ainumberanalytics.com

For instance, research indicates that certain natural products exhibit anti-inflammatory properties by targeting pro-inflammatory enzymes. nih.gov A key example is the inhibition of nitric oxide (NO) production. nih.govsemanticscholar.orgresearchgate.net Overproduction of NO is a hallmark of inflammation, and substances that can reduce its levels are considered to have anti-inflammatory potential. nih.govsemanticscholar.org While direct evidence for this compound is lacking, a related compound, Sequoiatone B, has been shown to inhibit the production of NO in lipopolysaccharide (LPS)-induced RAW 264.7 cells with an IC50 value of 5.2 μM. researchgate.net

The identification of specific molecular targets is crucial for understanding the therapeutic potential of a compound. nih.gov These targets are often proteins, such as enzymes or receptors, whose activity is modulated by the compound, leading to a cellular response. nih.gov For many natural products, the initial discovery of a biological effect, such as anti-inflammatory or antitumor activity, precedes the identification of the precise molecular target. worldscientific.com

Table 1: Reported Bioactivity of a Related Sequoiatone

Compound Cell Line Activity IC50 Value

This table presents data for a related compound due to the absence of specific data for this compound.

Elucidation of Downstream Signaling Pathways Modulation

Specific details on the modulation of downstream signaling pathways by this compound are not available in the current body of scientific literature. However, the anti-inflammatory effects of many natural products are known to be mediated through the modulation of key signaling cascades. nih.govuminho.pt

Inflammatory responses are often controlled by complex signaling networks, with the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways being central regulators. nih.govsemanticscholar.org The NF-κB pathway plays a critical role in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is also heavily involved in the inflammatory process. nih.govsemanticscholar.org

Studies on other natural products have shown that they can inhibit the activation of NF-κB and various components of the MAPK pathway, thereby reducing the production of inflammatory mediators. nih.govsemanticscholar.org Given the anti-inflammatory potential suggested for the sequoiatone class of compounds, it is plausible that this compound could also interact with these or related pathways, but experimental evidence is required to confirm this.

Structure-Activity Relationship (SAR) Studies correlating Chemical Structure with Biological Effects

There are no specific structure-activity relationship (SAR) studies available for this compound in the reviewed literature. SAR studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netoncodesign-services.com By synthesizing and testing a series of related compounds with systematic structural modifications, researchers can identify the key chemical features, or pharmacophores, that are essential for the compound's effects. oncodesign-services.commdpi.com

For many classes of natural products, such as sesquiterpene lactones, SAR studies have been crucial in identifying the moieties responsible for their anti-inflammatory and other biological activities. nih.govnih.gov For example, the presence of an α-methylene-γ-lactone group is often found to be critical for the anti-inflammatory effects of these compounds. nih.gov

In the absence of specific SAR data for this compound, it is not possible to definitively state which parts of its complex polyketide structure are responsible for its potential bioactivities. Future research involving the synthesis of this compound analogs and their biological evaluation would be necessary to establish these relationships.

Computational Modeling and Molecular Docking Studies for Target Interactions

No computational modeling or molecular docking studies for this compound were found in the reviewed scientific literature. These computational techniques are powerful tools in modern drug discovery and chemical biology. nih.gov

Computational modeling allows for the simulation of complex biological systems and the prediction of a compound's properties and interactions. nih.govutad.pt Molecular docking, a specific type of computational modeling, predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and its receptor.

These studies can help to hypothesize potential molecular targets for a compound and to understand the structural basis of its activity, guiding further experimental validation and the design of more potent and selective analogs. The application of these in silico methods to this compound would be a valuable step in elucidating its mechanism of action.

Analytical and Bioanalytical Methodologies for Sequoiatone E

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantitative analysis of Sequoiatone E in intricate matrices such as fungal fermentation broths, plant tissues, or environmental samples presents a significant analytical challenge. The complexity of these samples requires highly selective and sensitive methods to accurately determine the concentration of the target analyte. While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, established methodologies for the quantification of structurally related abietane (B96969) diterpenes can be adapted. mdpi.comsci-hub.seresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the techniques of choice for such analyses. sci-hub.senih.gov These methods offer high resolution and sensitivity, which are essential for distinguishing and quantifying specific compounds in complex mixtures. For quantitative purposes, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed, providing excellent specificity and low limits of detection. sci-hub.se

Another powerful technique for the quantification of abietane-type diterpenes is Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR). mdpi.comresearchgate.netresearchgate.net This method allows for the direct measurement of compounds in a sample without the need for identical reference standards for each analyte, by comparing the integral of a specific proton signal of the target compound to that of a known concentration of an internal standard. mdpi.comresearchgate.net

Table 1: Illustrative Parameters for a Hypothetical UHPLC-MS/MS Method for Quantitative Analysis of this compound

ParameterSpecification
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid)
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Scan Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions Precursor Ion (e.g., [M+H]⁺) → Product Ion 1 (for quantification), Product Ion 2 (for confirmation)
Limit of Detection (LOD) Estimated in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Estimated in the low ng/mL range

This table is illustrative and specific parameters would require experimental optimization.

Development of Hyphenated Techniques for Detection and Identification

The unambiguous identification of this compound, especially when discovering it from new sources or in complex extracts, relies heavily on the use of hyphenated analytical techniques. These techniques combine a separation method with a spectroscopic detection method, providing comprehensive data for structural elucidation.

The primary tool for the identification of novel fungal secondary metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govscielo.brmdpi.com High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. nih.gov Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments offer further structural insights. mdpi.com

For complete structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Sophisticated hyphenated systems like HPLC-HRMS-SPE-NMR have been developed, which allow for the online separation of a compound from a mixture, followed by its trapping on a Solid-Phase Extraction (SPE) cartridge, and subsequent elution into an NMR spectrometer for analysis. nih.gov This approach is particularly powerful for the dereplication of known compounds and the characterization of novel structures from fungal extracts. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly if this compound or its derivatives are volatile or can be made volatile through chemical derivatization. ekb.egresearchgate.net GC-MS provides excellent chromatographic separation and produces standardized mass spectra that can be compared against spectral libraries for identification.

Quality Control and Standardization Protocols for Natural Product Extracts

For any natural product extract to be used reliably, stringent quality control (QC) and standardization protocols are essential. In the context of an extract containing this compound, these protocols would aim to ensure consistency in chemical composition and biological activity from batch to batch.

Standardization of the production process is the first critical step. For this compound produced via fungal fermentation, this involves the careful control of fermentation parameters such as the fungal strain, composition of the culture medium, temperature, pH, and fermentation time. fao.orgresearchgate.net Minor variations in these conditions can significantly impact the yield and profile of secondary metabolites. fao.org

The resulting extract must then be subjected to a battery of analytical tests. A key component of QC is the development of a chemical fingerprint of the extract. This can be achieved using chromatographic techniques like HPLC or UHPLC, which provide a detailed profile of the chemical constituents. pensoft.net For an extract containing this compound, the concentration of this specific marker compound would be quantified for each batch.

In addition to chemical analysis, bioassays can be a crucial component of a QC program, ensuring the biological consistency of the extract. researchgate.netwho.int Given that this compound has shown toxicity to brine shrimp, a simple bioassay like the brine shrimp lethality assay could be used as a rapid and inexpensive QC tool to monitor the relative potency of different batches of the extract.

Table 2: Key Parameters for Quality Control and Standardization of a this compound-Containing Fungal Extract

Control PointParameter to MonitorAnalytical/Control Method
Fungal Culture Strain identity and purityMorphological and molecular (e.g., DNA barcoding) identification
Inoculum viability and densitySpore count, cell viability assays
Fermentation Medium compositionStandard Operating Procedures (SOPs) for media preparation
Temperature, pH, aerationContinuous monitoring with calibrated probes
Fermentation timeStrict adherence to validated fermentation duration
Extraction Solvent type and ratioSOPs for extraction process
Extraction efficiencyMeasurement of total extractable solids
Final Extract Chemical FingerprintHPLC/UHPLC chromatographic profile
This compound ContentValidated quantitative method (e.g., UHPLC-MS/MS)
Residual SolventsGas Chromatography (GC)
BioactivityStandardized bioassay (e.g., brine shrimp lethality assay)

Future Perspectives in Sequoiatone E Research

Exploration of Undiscovered Sequoiatone Analogs from Diverse Natural Sources

The search for novel bioactive compounds is an ongoing endeavor in natural product chemistry. While sequoiatones were first identified in an endophytic fungus, Aspergillus parasiticus, isolated from the redwood tree (Sequoia sempervirens), the exploration for new analogs is expanding to other unique ecological niches. researchgate.netnih.govjmbfs.orgacs.org Researchers are increasingly turning their attention to previously unexplored or underexplored environments, such as deep-sea sediments, hyper-arid deserts, and the microbiomes of various organisms, as potential sources of new sequoiatone-producing fungi or other microorganisms. researchgate.netnih.gov The rationale is that unique environmental pressures may drive the evolution of novel biosynthetic pathways, leading to the production of structurally diverse sequoiatone derivatives with potentially enhanced or novel biological activities.

Modern "genomic mining" techniques are at the forefront of this exploration. nih.gov By sequencing the genomes of fungi and other microorganisms, scientists can identify biosynthetic gene clusters (BGCs) that are predicted to produce polyketides, the class of compounds to which sequoiatones belong. researchgate.net This approach allows for a targeted search for potential sequoiatone producers, even if the compounds are not expressed under standard laboratory conditions. These "silent" or "cryptic" BGCs represent a vast, untapped reservoir of chemical diversity. researchgate.net

Deeper Elucidation of Cryptic Biosynthetic Pathways and Metabolic Engineering

Understanding the precise enzymatic steps involved in sequoiatone biosynthesis is a key area of future research. While the general polyketide synthase (PKS) pathway is understood, the specific enzymes responsible for the characteristic chemical features of sequoiatones, such as the octahydrocyclopenta[c]pyran skeleton, are not fully elucidated. researchgate.net Many secondary metabolites are synthesized by enzymes encoded by co-localized genes forming BGCs, which may remain inactive under typical fermentation conditions. researchgate.net

Metabolic engineering offers a powerful toolkit to unlock and manipulate these pathways. nih.govmdpi.com Techniques such as heterologous expression, where the entire biosynthetic gene cluster for a sequoiatone is transferred into a more tractable host organism like Saccharomyces cerevisiae or Escherichia coli, can facilitate higher production levels and easier pathway manipulation. nih.govjove.com Furthermore, by overexpressing key precursor-producing genes or knocking out competing metabolic pathways, researchers can channel metabolic flux towards the desired sequoiatone products, a strategy that has proven successful for other terpenoids. jove.comucanr.edu This approach not only enhances yield but also provides a platform to study the function of individual biosynthetic enzymes and to create novel "unnatural" sequoiatone analogs through combinatorial biosynthesis.

Development of Advanced Synthetic Strategies for Complex Derivatives

The chemical synthesis of complex natural products like sequoiatones presents significant challenges and opportunities. Future research will focus on developing more efficient and versatile synthetic routes to not only produce sequoiatone E but also to generate a wide array of structurally diverse derivatives that are not readily accessible through biological methods. nih.govresearchgate.netresearchgate.net

Strategies that are gaining traction include:

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. This method can be more efficient and flexible than a linear synthesis. researchgate.net

Late-Stage Functionalization: This involves modifying the core sequoiatone scaffold in the final steps of the synthesis to introduce a variety of functional groups. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

These advanced synthetic methods will be crucial for exploring the chemical space around the sequoiatone scaffold and for developing derivatives with improved therapeutic properties. researchgate.net

Comprehensive Pre-clinical Profiling for Specific Therapeutic Applications

Initial studies have shown that sequoiatones possess cytotoxic activity, suggesting potential as anticancer agents. nih.govacs.org However, comprehensive pre-clinical profiling is necessary to identify specific therapeutic applications. Future research will involve screening this compound and its derivatives against a wide range of cancer cell lines to determine their potency and selectivity. nih.govnih.govresearchgate.net

Beyond cancer, the unique chemical structure of this compound warrants investigation into other potential therapeutic areas. Given the broad range of biological activities exhibited by other abietane-type diterpenoids, such as anti-inflammatory and antimicrobial effects, it is plausible that sequoiatones may also possess similar properties. nih.govgoogle.comfrontiersin.orgmdpi.com Therefore, future pre-clinical studies should include a diverse panel of bioassays to explore activities such as:

Anti-inflammatory activity in cell-based and animal models of inflammation. frontiersin.org

Antimicrobial activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net

Antiviral activity against a range of viruses. uoa.gr

These comprehensive studies will be essential for identifying the most promising therapeutic avenues for this compound and its analogs.

Biotechnological Production and Fermentation Optimization

For this compound to become a viable therapeutic agent, a sustainable and scalable production method is required. Biotechnological production using microbial fermentation is a promising alternative to chemical synthesis or extraction from natural sources. researchgate.netresearchgate.net Future research in this area will focus on several key aspects of fermentation optimization:

Strain Improvement: This involves genetically engineering the production host (e.g., Aspergillus parasiticus or a heterologous host) to maximize yield. This can be achieved through techniques such as overexpression of pathway genes, deletion of competing pathways, and optimization of precursor supply. jove.comchalmers.se

Process Optimization: This entails fine-tuning the fermentation conditions, such as media composition, pH, temperature, and aeration, to enhance productivity. researchgate.netacs.org Fed-batch fermentation strategies, where nutrients are supplied periodically during the fermentation process, can also be employed to achieve higher cell densities and product titers. researchgate.netchalmers.se

Downstream Processing: Developing efficient and cost-effective methods for extracting and purifying this compound from the fermentation broth is crucial for large-scale production.

Successful optimization of the fermentation process will be critical for the commercial viability of this compound. researchgate.net

Interdisciplinary Research Directions and Collaborative Initiatives

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Future progress will depend on collaborations between experts from various fields. nih.govunige.chrsc.org

Key collaborative areas include:

Natural Product Chemists and Microbiologists: To discover and characterize new sequoiatone analogs from diverse microbial sources. rsc.org

Synthetic Chemists and Enzymologists: To develop novel synthetic and biosynthetic methods for producing sequoiatone derivatives.

Pharmacologists and Cell Biologists: To conduct comprehensive pre-clinical profiling and elucidate the mechanisms of action.

Biochemical Engineers and Fermentation Specialists: To develop and optimize large-scale production processes.

International collaborations and public-private partnerships will also be vital for accelerating the translation of basic research findings into clinical applications. nih.govrsc.org By fostering an environment of open communication and data sharing, the scientific community can more effectively harness the therapeutic potential of this compound.

Q & A

Q. What frameworks guide ethical data interpretation in this compound research?

  • Methodological Answer : Adhere to PRISMA guidelines for systematic reviews and avoid HARKing (hypothesizing after results are known). Pre-register studies on platforms like Open Science Framework to mitigate bias. Disclose conflicts of interest and negative results transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.